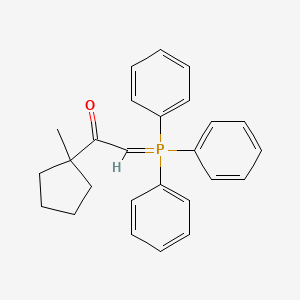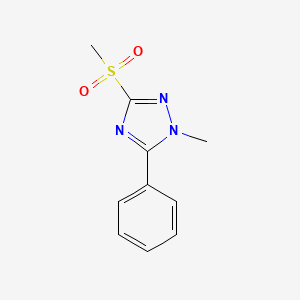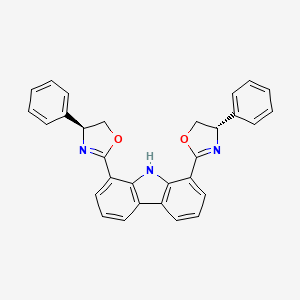
5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one is a novel ligand synthesized by the reaction between 3-methyl-1-phenylpyrazol-5-one and octadecanoyl . This compound is characterized by its unique structure, which includes a pyrazolone ring and a long aliphatic chain. It has been studied for its potential biological activities, particularly its inhibitory effects on benign prostatic hyperplasia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one involves the reaction between 3-methyl-1-phenylpyrazol-5-one and octadecanoyl . The reaction is typically carried out under classical conditions, which involve prolonged heating and the use of solvents. The compound can also be synthesized using microwave irradiation, which reduces the reaction time and avoids the use of solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the functional groups present in the compound, such as the hydroxyl group and the pyrazolone ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one has been studied for various scientific research applications:
Mecanismo De Acción
The mechanism by which 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to reduce prostate-specific antigen (PSA) levels, likely by decreasing the proliferation of prostatic cells . This reduction in PSA concentration may be due to the compound’s ability to arrest the growth of prostatic cells, leading to decreased secretion of prostatic acid phosphatase .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties . This structural feature differentiates it from other pyrazolone derivatives and contributes to its specific biological activities.
Propiedades
Número CAS |
92593-06-1 |
|---|---|
Fórmula molecular |
C28H44N2O2 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
5-methyl-4-octadecanoyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(31)27-24(2)29-30(28(27)32)25-21-18-17-19-22-25/h17-19,21-22,29H,3-16,20,23H2,1-2H3 |
Clave InChI |
KDIWXNYJRWFWMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
![2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12887829.png)

![2-Formylbenzo[d]oxazole-4-carbonitrile](/img/structure/B12887833.png)





![1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12887863.png)
![Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B12887864.png)
